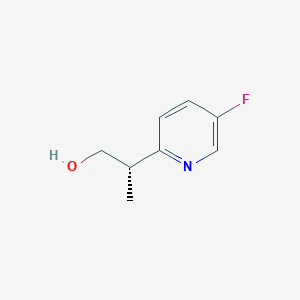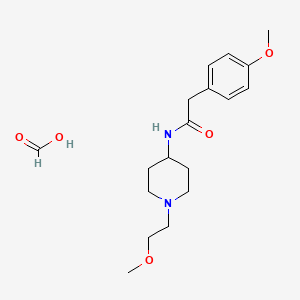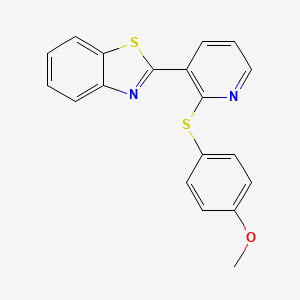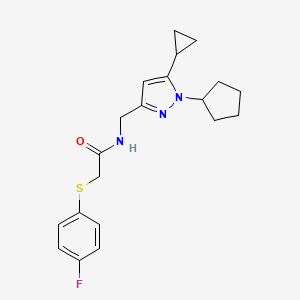
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone: is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiophene ring
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the individual components, such as the pyridine, azetidine, and thiophene rings, followed by their assembly into the final compound. Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the pyridin-3-yloxy group.
Cyclization reactions: to form the azetidine ring.
Coupling reactions: to attach the thiophen-3-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Mécanisme D'action
The mechanism of action of (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (3-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone include:
- (2-(Pyridin-3-yloxy)azetidin-1-yl)(thiophen-2-yl)methanone
- (3-(Pyridin-2-yloxy)azetidin-1-yl)(thiophen-3-yl)methanone
- (3-(Pyridin-3-yloxy)azetidin-1-yl)(furan-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(10-3-5-18-9-10)15-7-12(8-15)17-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCREMSEBLZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2702876.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2702878.png)
![2-[6-ethoxy-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2702879.png)


![3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B2702884.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)

![2-({1-[(5-Methylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2702889.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)


